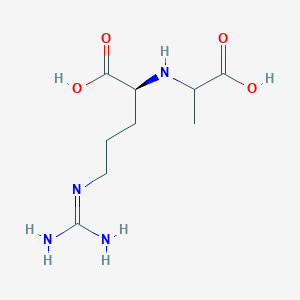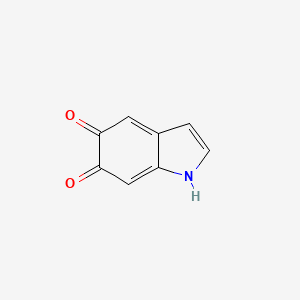
喹啉-4-基甲醇
概述
描述
Quinolin-4-ylmethanol , also known as 1-(4-Hydroxyquinolin-4-yl)methanol , is a nitrogen-containing heterocyclic compound. Its molecular formula is C₁₀H₉NO with a molecular weight of 159.19 g/mol . Structurally, it is a quinoline derivative, possessing a quinoline ring fused to a methanol group. Quinolines are aromatic compounds found in various natural products and exhibit diverse biological activities .
Synthesis Analysis
The synthesis of Quinolin-4-ylmethanol involves the introduction of a hydroxymethyl group at the 4-position of the quinoline ring. Various synthetic routes have been explored, including condensation reactions, cyclizations, and modifications of existing quinoline derivatives. Researchers have aimed to optimize yields, regioselectivity, and scalability for practical applications .
Molecular Structure Analysis
The molecular structure of Quinolin-4-ylmethanol consists of a quinoline core with an additional hydroxymethyl group attached to the 4-position. The quinoline ring imparts aromaticity, while the hydroxymethyl moiety provides functional versatility. Understanding the spatial arrangement of atoms within this structure is crucial for predicting its properties and interactions .
Chemical Reactions Analysis
Quinolin-4-ylmethanol can participate in various chemical reactions due to its functional groups. These reactions include oxidation, reduction, substitution, and cyclization. Researchers have investigated its reactivity with different reagents to synthesize novel derivatives with enhanced biological activities .
科学研究应用
Pharmaceuticals: Antimalarial Drugs
Quinolin-4-ylmethanol serves as a core structure in the synthesis of antimalarial drugs. Its derivatives, such as chloroquine and mefloquine, leverage the quinoline core for their therapeutic effects . The compound’s ability to interact with the biology of the malaria parasite makes it a valuable template for drug design in this field.
Antitumor Agents
Research has indicated that quinoline motifs, including Quinolin-4-ylmethanol, exhibit antitumor properties. They are explored for their potential to inhibit the growth of cancer cells, with ongoing studies to understand their mechanisms and improve their efficacy as cancer treatments .
Antimicrobial Applications
The quinoline structure is known for its broad spectrum of bioactivity, including antimicrobial effects. Quinolin-4-ylmethanol and its derivatives are studied for their ability to combat various bacterial and fungal infections, contributing to the development of new antimicrobial agents .
Chemical Synthesis of Functionalized Quinolines
Quinolin-4-ylmethanol is used as a starting material for the synthesis of functionalized quinolines. These compounds are significant in medicinal chemistry, where they are tailored for specific biological activities and therapeutic potentials .
作用机制
Target of Action
Quinolin-4-ylmethanol, like other quinoline derivatives, primarily targets bacterial enzymes such as DNA gyrase and DNA topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them effective targets for antimicrobial action .
Mode of Action
The compound interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the normal functioning of the bacterial enzymes, leading to inhibition of DNA replication and ultimately, bacterial cell death .
Biochemical Pathways
Quinoline derivatives are known to interfere with the dna supercoiling process, a critical step in dna replication . By inhibiting this process, the compound disrupts the normal cellular functions of bacteria, leading to their death .
Pharmacokinetics
Quinolones, in general, are known to have good bioavailability and are extensively metabolized, primarily at the c7 position in the piperazinyl ring . The degree of metabolism can vary, influencing the compound’s bioavailability .
Result of Action
The primary result of Quinolin-4-ylmethanol’s action is the death of bacterial cells. By inhibiting critical bacterial enzymes, the compound prevents DNA replication, leading to cell death . This makes it a potent antimicrobial agent .
属性
IUPAC Name |
quinolin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYNLLGPBDUAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211908 | |
| Record name | 4-Quinolylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-4-ylmethanol | |
CAS RN |
6281-32-9 | |
| Record name | 4-Quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6281-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Quinolinemethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Quinolylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-quinolylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-QUINOLYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL7X3EV8AA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of Quinolin-4-ylmethanol derivatives in medicinal chemistry?
A: Quinolin-4-ylmethanol derivatives, particularly those incorporating a tetrazolo[1,5-a]quinoline moiety, have shown promise as potential antibacterial agents. [] While the provided research focuses on the synthesis and characterization of these compounds, further studies are needed to explore their specific mechanisms of action, efficacy against different bacterial strains, and potential for clinical development.
Q2: How are O,O-diethyl phosphorothioates synthesized from Quinolin-4-ylmethanol derivatives, and what analytical techniques are used for their characterization?
A: A novel method for synthesizing O,O-diethyl O-(substituted tetrazolo[1,5-a]quinolin-4-yl)methyl phosphorothioates involves using tetrazolo[1,5-a]quinolin-4-ylmethanol derivatives as starting materials. [] This approach provides a simple and efficient pathway for obtaining these compounds. Characterization of the synthesized phosphorothioates is achieved through various analytical and spectral methods, including elemental analysis, IR, 1H NMR, 13C NMR, and mass spectrometry. [] These techniques provide valuable information about the compound's structure, purity, and properties.
Q3: Can Quinolin-4-ylmethanol derivatives be used to synthesize polymers, and what are the potential advantages of these polymers?
A: Yes, Quinolin-4-ylmethanol derivatives like cinchonidine can be used to synthesize acrylic and methacrylic homopolymers. [] These polymers exhibit promising antibacterial activity, potentially exceeding that of their monomer counterparts. [] Additionally, they demonstrate favorable thermal stability, making them suitable for applications requiring resistance to high temperatures. [] Further research can explore their potential in biomedical applications, such as the development of antibacterial coatings or drug delivery systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

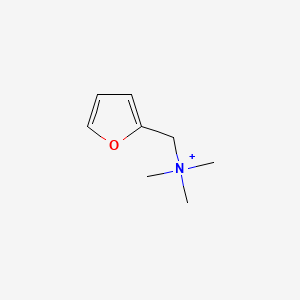


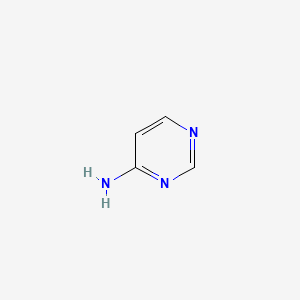
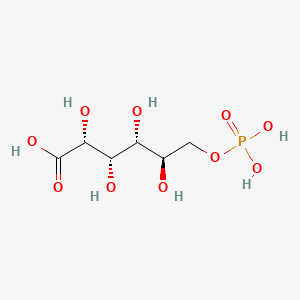
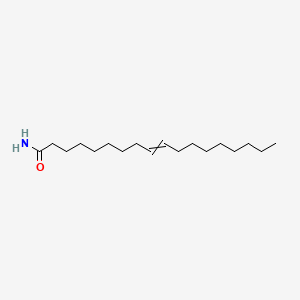
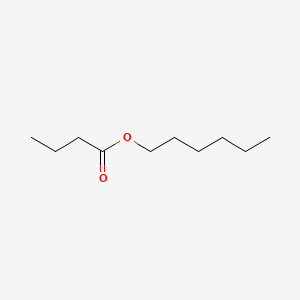
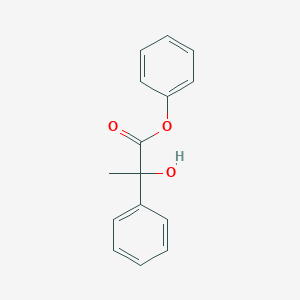
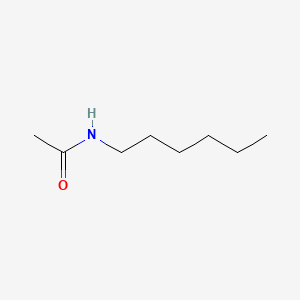
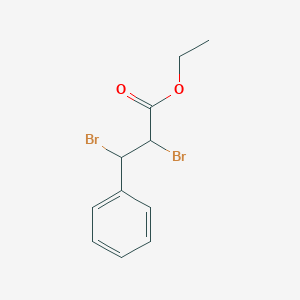
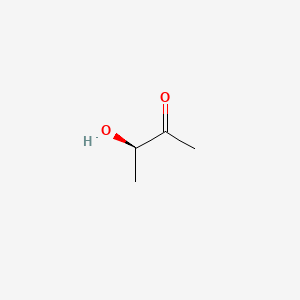
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridinium](/img/structure/B1222605.png)
